molecular formula C7H16N6O3 B14239761 1,2,4-Butanetricarboxylic acid, trihydrazide CAS No. 220606-01-9

1,2,4-Butanetricarboxylic acid, trihydrazide

Cat. No.: B14239761
CAS No.: 220606-01-9
M. Wt: 232.24 g/mol
InChI Key: GYUUSKNFKGENRA-UHFFFAOYSA-N
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Description

1,2,4-Butanetricarboxylic acid, trihydrazide is a chemical compound with the molecular formula C7H10N6O3 It is derived from 1,2,4-butanetricarboxylic acid and hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarboxylic acid, trihydrazide can be synthesized by reacting 1,2,4-butanetricarboxylic acid ester with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the complete conversion of the ester to the trihydrazide .

Industrial Production Methods: The industrial production of this compound involves the esterification of 1,2,4-butanetricarboxylic acid followed by hydrazinolysis. This process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Butanetricarboxylic acid, trihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazide derivatives and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2,4-Butanetricarboxylic acid, trihydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2,4-butanetricarboxylic acid, trihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Comparison with Similar Compounds

Comparison: 1,2,4-Butanetricarboxylic acid, trihydrazide is unique due to its specific structure and reactivityIts trihydrazide groups provide unique chemical properties that are not present in other similar compounds .

Properties

CAS No.

220606-01-9

Molecular Formula

C7H16N6O3

Molecular Weight

232.24 g/mol

IUPAC Name

butane-1,2,4-tricarbohydrazide

InChI

InChI=1S/C7H16N6O3/c8-11-5(14)2-1-4(7(16)13-10)3-6(15)12-9/h4H,1-3,8-10H2,(H,11,14)(H,12,15)(H,13,16)

InChI Key

GYUUSKNFKGENRA-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NN)C(CC(=O)NN)C(=O)NN

Origin of Product

United States

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